molecular formula C23H25NO4 B12158681 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one

7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one

Cat. No.: B12158681
M. Wt: 379.4 g/mol
InChI Key: IJILDIGSASOXAA-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. Coumarins are naturally occurring phenolic substances found in many plants and have been extensively studied for their therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one typically involves the condensation of 7-hydroxycoumarin with a suitable aldehyde or ketone in the presence of a base. One common method is the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different catalysts, solvents, and reaction temperatures. The Pechmann condensation method, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can also be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The phenylmorpholinyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the chromenone ring.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, affecting their function. The phenylmorpholinyl group can interact with enzymes and receptors, modulating their activity. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the phenylmorpholinyl group enhances its potential as a therapeutic agent and fluorescent probe, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propylchromen-2-one

InChI

InChI=1S/C23H25NO4/c1-2-6-17-13-22(26)28-23-18(17)9-10-20(25)19(23)14-24-11-12-27-21(15-24)16-7-4-3-5-8-16/h3-5,7-10,13,21,25H,2,6,11-12,14-15H2,1H3

InChI Key

IJILDIGSASOXAA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O

Origin of Product

United States

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